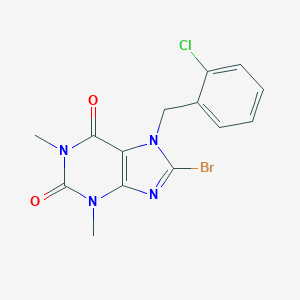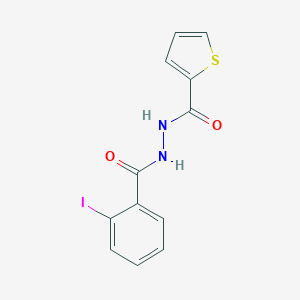
8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a synthetic compound belonging to the purine family It is characterized by the presence of bromine, chlorine, and benzyl groups attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-chlorobenzyl bromide.
Bromination: The bromination of 1,3-dimethylxanthine is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 8th position.
Benzylation: The brominated intermediate is then subjected to benzylation using 2-chlorobenzyl bromide in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the purine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the purine ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a probe to investigate the role of purine derivatives in various biological pathways.
Medicine: In medicine, the compound is of interest for its potential therapeutic properties. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
- 8-Bromo-7-(2-chlorobenzyl)-1-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to similar compounds, 8-Bromo-7-(2-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
8-bromo-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELHQBZQKVISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]furan-2-carboxamide](/img/structure/B406100.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406101.png)
![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)

![4-[(2-benzoyl-4-chlorophenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B406107.png)

![N-[4-({2-chloro-5-nitrobenzylidene}amino)phenyl]-N-methylacetamide](/img/structure/B406109.png)
![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)
![5-[2-(3-bromo-4-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406113.png)
![5-[(2,6-Dichloro-4-nitro-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B406115.png)
![5-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406117.png)

![3-{[(3-Iodo-4-methylphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B406120.png)

